1,1-Difluoroacetone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-difluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c1-2(6)3(4)5/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHILZHAQBOLGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393018 | |
| Record name | 1,1-difluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-05-0 | |
| Record name | 1,1-Difluoro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-difluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Difluoroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1,1 Difluoroacetone
Industrial Synthesis Strategies
The industrial production of 1,1-difluoroacetone is critical due to its role as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. researchgate.netchemicalbull.com A cost-effective and scalable synthesis route is paramount for meeting market demands. researchgate.netscience-gate.com The most prominent industrial method involves a multi-step sequence starting from ethyl acetoacetate (B1235776). researchgate.netscience-gate.com
Multi-Step Sequence via Halogenation-Fluorination-Hydrolysis
A widely adopted industrial synthesis of this compound begins with ethyl acetoacetate and proceeds through a three-step process: bromination, fluorine-bromine exchange, and subsequent hydrolysis and decarboxylation. researchgate.netscience-gate.com This method is favored for its economic efficiency and scalability under relatively mild reaction conditions.
Bromination of Ethyl Acetoacetate
The initial step involves the bromination of ethyl acetoacetate to form ethyl 2,2-dibromoacetoacetate. researchgate.net A common system for this transformation is the use of Oxone (potassium peroxymonosulfate) and potassium bromide (KBr) in a solvent such as n-heptanol. researchgate.netscience-gate.com The reaction is typically carried out at a temperature above 60°C under atmospheric pressure. researchgate.netscience-gate.com The use of 2.2 equivalents of the brominating reagent has been identified as an optimal condition for this step. researchgate.netscience-gate.com
Fluorine-Bromine Exchange Reactions
Following bromination, the resulting ethyl 2,2-dibromoacetoacetate undergoes a fluorine-bromine exchange reaction to yield ethyl 2,2-difluoroacetoacetate. researchgate.net This nucleophilic substitution is commonly achieved using potassium fluoride (B91410) (KF) as the fluorinating agent. researchgate.netscience-gate.com The reaction is conducted at an elevated temperature of 150°C, often utilizing 2.2 equivalents of the fluorinating agent. researchgate.netscience-gate.com
Hydrolysis and Decarboxylation Pathways
The final step in this sequence is the hydrolysis and decarboxylation of ethyl 2,2-difluoroacetoacetate to produce this compound. researchgate.net This is typically accomplished by heating the ester with a 50% sulfuric acid solution at 90°C. researchgate.netscience-gate.com This acid-catalyzed reaction effectively removes the ethyl ester group and the carboxyl group, yielding the desired ketone. researchgate.net
| Step | Reagents & Conditions | Yield/Purity | Reactor Type |
| Bromination | Ethyl acetoacetate, Oxone/KBr, n-heptanol, >60°C | High | Tubular Reactor |
| Fluorination | Ethyl 2,2-dibromoacetoacetate, 2.2 eq. KF, 150°C | - | Tubular Reactor |
| Hydrolysis & Decarboxylation | Ethyl 2,2-difluoroacetoacetate, 50% H₂SO₄, 90°C | 91.25% overall yield, 99.60% G.C. purity | Standard Reactor |
Grignard Reaction-Based Synthetic Routes
Reaction Conditions and Yield Optimization
Table 1: Industrial Synthesis Parameters for this compound
| Reaction Step | Reagents/Conditions | Reactor Type | Temperature | Pressure | Yield (%) | Purity (GC %) |
|---|---|---|---|---|---|---|
| Bromination | Ethyl acetoacetate, Oxone/KBr system, n-heptanol | Tubular | >60°C | Atmospheric | - | - |
| Fluorination | Brominated intermediate, Potassium Fluoride (KF) | Tubular | 150°C | Atmospheric | - | - |
| Hydrolysis & Decarboxylation | Difluoroacetate intermediate, 50% Sulfuric Acid (H₂SO₄) | Standard | 90°C | Atmospheric | 91.25 (Overall) | 99.60 |
Data sourced from a 2023 study on the industrialized preparation of this compound. science-gate.comresearchgate.net
Catalyst-Mediated Synthetic Approaches
Catalysts play a pivotal role in creating alternative and efficient pathways to this compound, often allowing for milder reaction conditions and improved selectivity.
A notable catalyst-mediated approach involves the reaction of formaldehyde (B43269) with 1,1-difluorochloroethane. researchgate.net This reaction is typically facilitated by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net The process is exothermic, and the temperature is generally maintained below 25°C to control the reaction rate. researchgate.net One reported variation using p-toluenesulfonic acid as the catalyst in tetrahydrofuran (B95107) (THF) in the presence of a base achieved a yield of 95% with 95% selectivity for this compound. researchgate.net
Another synthetic route involves the chemical reduction of isobutyric acid. researchgate.net This method uses sodium dithionite (B78146) as the reducing agent in the presence of aqueous potassium hydroxide. researchgate.net The reaction requires catalytic amounts of a transition metal, with palladium, copper, or zinc being effective choices. researchgate.netdoe.gov Isobutyric acid itself can be manufactured through various means, including the oxidation of isobutyraldehyde, a byproduct of propylene (B89431) hydroformylation. atamanchemicals.com
The choice of catalyst is fundamental to the success and efficiency of these synthetic methods. For the reaction of formaldehyde and 1,1-difluorochloroethane, strong acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective. researchgate.net In the reduction of isobutyric acid derivatives, transition metals such as palladium, copper, or zinc are essential for the transformation. researchgate.net Palladium, often supported on activated carbon, is a common catalyst in hydrogenation and reduction reactions. google.com
Reaction efficiency is not solely dependent on the catalyst but also on the process engineering. The use of specialized equipment, such as tubular reactors for the bromination and fluorination steps in the industrial synthesis from ethyl acetoacetate, significantly boosts efficiency by improving heat transfer and mixing, which is crucial for large-scale production. science-gate.com
Table 2: Catalysts in this compound Synthesis
| Synthetic Route | Precursors | Catalyst | Reported Efficiency |
|---|---|---|---|
| Acid-Catalyzed Condensation | Formaldehyde, 1,1-Difluorochloroethane | p-Toluene sulfonic acid | 95% yield, 95% selectivity |
| Chemical Reduction | Isobutyric acid | Palladium, Copper, or Zinc | - |
| Hydrolysis of Ester | Ethyl 4,4-difluoroacetoacetate | Sulfuric acid | 91.25% overall yield |
Data compiled from various synthetic reports. science-gate.comresearchgate.net
Chemical Reduction of Isobutyric Acid Derivatives
Emerging and Novel Synthetic Pathways
The field of organofluorine chemistry is continually advancing, with researchers exploring novel methods that may offer more direct or efficient access to compounds like this compound. One emerging area is defluorinative functionalization, which aims to convert readily available trifluoromethyl groups into difluoromethyl motifs. researchgate.net While challenges in selectivity remain, this strategy represents a potentially powerful and efficient approach for synthesizing difluoromethyl compounds. researchgate.net
Furthermore, new catalytic systems are being developed that could be adapted for the synthesis of fluorinated ketones. For example, palladium-catalyzed coupling reactions involving difluorocarbene precursors like chlorodifluoromethane (B1668795) (ClCF₂H) are being explored for the synthesis of difluoromethylated alkynes. chinesechemsoc.orgchinesechemsoc.org Such innovative catalytic pathways, which harness inexpensive industrial raw materials, represent a frontier in organofluorine synthesis and may pave the way for future methods of producing this compound and its derivatives. chinesechemsoc.org
Electrochemical Synthesis of Fluorinated Ketones
Electrochemical synthesis has emerged as a powerful and sustainable alternative for preparing fluorinated ketones, avoiding the need for harsh chemical oxidants and reducing waste. organic-chemistry.org This approach utilizes an electric current to drive chemical reactions, offering a high degree of control over the process.
A notable electrochemical method involves the synthesis of fluorinated ketones from enol acetates and sodium perfluoroalkyl sulfinates (RfSO₂Na). organic-chemistry.orgacs.org The reaction proceeds in an undivided electrochemical cell under constant current conditions. organic-chemistry.orgacs.org In this process, perfluoroalkyl radicals are generated from the corresponding sulfinates through anodic oxidation. These radicals then add to the double bond of enol acetates, leading to the formation of the target fluorinated ketone. organic-chemistry.org This method is applicable to a wide range of enol acetates, including those derived from aryl, alkyl, and heteroaryl ketones, with yields ranging from 20% to 85%. organic-chemistry.orgacs.org The use of enol acetates is advantageous due to their stability in the aqueous media often used for electrolysis. organic-chemistry.org
Another electrochemical strategy is the direct fluorination of ketones. nih.gov For instance, α,β-unsaturated ketones can undergo anodic fluorination to yield vicinal difluoro ketones. lew.ro These reactions are typically performed using electrolytes like triethylamine (B128534) tris(hydrofluoride) (Et₃N·3HF) as both a supporting electrolyte and a fluorine source. lew.ro The selectivity and yield of such reactions can be influenced by the reaction conditions and the substrate's molecular structure. lew.ro
Table 1: Electrochemical Synthesis of Representative Fluorinated Ketones
| Starting Material | Reagent | Catalyst/Mediator | Conditions | Product Type | Yield | Citation |
|---|---|---|---|---|---|---|
| Enol Acetates | Sodium Perfluoroalkyl Sulfinates | None | Undivided cell, constant current | Perfluoroalkyl Ketones | 20-85% | organic-chemistry.org, acs.org |
| Phenyl Styryl Ketone | Et₄NF·2HF | None | CH₂Cl₂, Room Temp. | Vicinal Difluoro Ketone | High | lew.ro |
| Steroidal Enones | Selectfluor | Dabconium Mediator | RVC Electrodes | Regioselective Fluorinated Ketones | Not specified | nih.gov |
| Vinyl Sulfides | Et₃N·3HF | None | Acetonitrile | Monofluorinated Vinyl Sulfides | Not specified | lew.ro |
This table presents generalized data and examples for the electrochemical synthesis of various fluorinated ketones, illustrating the principles applicable to the synthesis of compounds like this compound.
Photoredox Catalysis in Fluorinated Ketone Synthesis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive intermediates under exceptionally mild conditions. sigmaaldrich.comnih.gov This methodology harnesses the energy of visible light to initiate single-electron transfer (SET) processes, providing a powerful tool for constructing C-F and C-C bonds. sigmaaldrich.comacs.org
The synthesis of fluorinated ketones, including α-CF₂H-substituted ketones, can be achieved through photoredox catalysis. rsc.org One approach involves the reaction of aromatic alkenes with a difluoromethyl radical source, such as N-tosyl-S-difluoromethyl-S-phenylsulfoximine, using an iridium-based photocatalyst like Ir(ppy)₃. rsc.org The reaction is often conducted in a solvent like DMSO, which can also act as a mild oxidant. rsc.org These reactions can be highly efficient, even on a preparative scale in flow reactors, requiring short reaction times at room temperature. rsc.org
Another strategy involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.org In this process, the photocatalyst, excited by blue LEDs, reduces the iodo-compound to generate a fluorinated radical. acs.org This radical then adds to the silyl enol ether, and subsequent oxidation and hydrolysis steps yield a diketone, which can be cyclized to form other valuable compounds. acs.org The choice of photocatalyst, such as fac-[Ir(ppy)₃], is crucial for the reaction's success. acs.orgacs.org These photoredox methods are noted for their operational simplicity and high functional group tolerance, making them attractive for the synthesis of complex molecules. nih.govacs.org
Table 2: Photoredox-Mediated Synthesis of Fluorinated Ketones
| Substrate | Radical Source | Photocatalyst | Conditions | Product Type | Yield | Citation |
|---|---|---|---|---|---|---|
| Aromatic Alkenes | N-tosyl-S-difluoromethyl-S-phenylsulfoximine | Ir(ppy)₃ | DMSO, Room Temp., Flow Reactor | α-CF₂H-substituted Ketones | Not specified | rsc.org |
| α,α-Difluoro-β-iodoketones | Silyl Enol Ethers | fac-Ir(ppy)₃ | Blue LEDs, One-pot condensation | 3-Fluoropyridines (from diketone intermediate) | 56-60% | acs.org |
| Enolsilanes | CF₃I | [Ru(bpy)₃]Cl₂ | Room Temp., Light Irradiation | α-Trifluoromethyl Ketones | High | nih.gov |
| Alkenes | Halotrifluoroacetones | Iridium or Ruthenium complexes | Visible Light | Trifluoromethyl Ketones | 35-41% | researchgate.net |
This table showcases examples of photoredox catalysis for synthesizing various fluorinated ketones, demonstrating the versatility of this modern technique.
Asymmetric Synthesis Approaches
The development of asymmetric methods to produce chiral fluorinated compounds is a major goal in medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its biological activity. Several strategies have been established for the enantioselective synthesis of fluorinated ketones and their derivatives.
Enzymatic catalysis offers a highly selective route to chiral fluorinated molecules. Ketoreductase enzymes have been used for the chemo- and stereoselective reduction of prochiral diketones containing both methyl and trifluoromethyl ketone groups. nih.gov These enzymes can differentiate between the two ketone moieties, enabling the synthesis of chiral fluorinated hydroxyketones with excellent enantiomeric excess (>98% ee) and yield without the need for protecting groups. nih.gov
Organocatalysis provides another powerful tool for asymmetric synthesis. For instance, a bifunctional iminophosphorane (BIMP) superbase has been shown to catalyze the direct aldol (B89426) addition of aryl methyl ketones to α-fluorinated ketones, producing α-fluorinated chiral tertiary alcohols with high enantioselectivity (up to >99:1 e.r.). nih.gov Similarly, chiral phosphoric acids can catalyze the condensation of fluorinated ketones with anilines to create fluorinated products with quaternary stereogenic centers in excellent yields and up to 97% ee. dicp.ac.cn
Phase-transfer catalysis has also been successfully applied. Using chiral quaternary ammonium (B1175870) salt catalysts derived from cinchona alkaloids or N-spiro structures, the asymmetric alkylation of α-fluoroketones can be achieved under mild conditions, yielding products with high enantioselectivity. rsc.org
Table 3: Asymmetric Synthesis of Chiral Fluorinated Compounds
| Substrate | Reagent/Catalyst | Method | Product | Enantiomeric Excess (ee) | Citation |
|---|---|---|---|---|---|
| Prochiral methyl/trifluoromethyl diketones | Ketoreductase enzymes | Biocatalytic reduction | Chiral fluorinated hydroxyketones | >98% | nih.gov |
| α-Fluorinated Ketones | Aryl methyl ketones / BIMP superbase | Organocatalytic aldol addition | α-Fluorinated chiral tertiary alcohols | up to >99:1 e.r. | nih.gov |
| Fluorinated Ketones | 2-(1H-indolyl)anilines / Chiral Phosphoric Acid | Organocatalytic condensation | Fluorinated aminals with quaternary stereocenters | up to 97% | dicp.ac.cn |
| α-Fluorocyclic Ketones | Alkyl Bromides / Cinchona alkaloid derivative | Phase-transfer catalysis | Chiral α-fluoro-α-alkyl ketones | 70-91% | rsc.org |
| Fluorinated Alkyl Ketones | Dimethylzinc / Chiral Diamine Ligand | Metal-mediated addition | Chiral fluorinated alcohols | 78-99% | thieme-connect.com |
This table summarizes key findings in the asymmetric synthesis of chiral fluorinated compounds, highlighting the high levels of stereocontrol achievable with modern catalytic systems.
Green Chemistry Principles in this compound Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tradebe.comsigmaaldrich.com These principles are increasingly being applied to the synthesis of this compound and other fluorinated compounds to enhance safety, sustainability, and economic efficiency. researchgate.netmdpi.com
Key green chemistry principles relevant to this compound production include:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. tradebe.com Catalytic methods, such as those used in photoredox and electrochemical synthesis, are preferred over stoichiometric reagents because catalysts are used in small amounts and can be recycled, generating significantly less waste. acs.org
Use of Safer Solvents and Reaction Conditions: A significant aspect of green chemistry is avoiding hazardous solvents and running reactions under milder conditions. tradebe.com Photoredox catalysis, which often operates at room temperature using visible light, exemplifies this principle by reducing energy consumption compared to traditional methods requiring high temperatures. sigmaaldrich.comrsc.org Furthermore, research into using water as a reaction medium, for example in the micellar-system-mediated fluorination of ketones, represents a major step towards greener processes. organic-chemistry.org
Catalysis: The use of catalysts is superior to stoichiometric reagents. acs.org The industrialized synthesis of this compound has been optimized using catalytic systems that are both efficient and cost-effective. researchgate.netscience-gate.com Similarly, the advanced methods discussed, including electrochemical, photoredox, and asymmetric synthesis, all rely on catalytic processes to achieve their high efficiency and selectivity. organic-chemistry.orgacs.orgnih.gov
An industrialized production method for this compound has been developed that emphasizes cost-efficiency, procedural simplicity, and environmental sustainability. researchgate.netscience-gate.com This process starts from ethyl acetoacetate and proceeds through bromination and a fluorine-bromine exchange reaction, followed by hydrolysis and decarboxylation to yield the final product with high purity (99.60%) and efficiency (91.25%). science-gate.com The use of tubular reactors for certain stages and the optimization of reaction conditions highlight the application of green engineering principles to improve industrial-scale production. researchgate.netscience-gate.com Such innovations not only make the production of this compound safer and more sustainable but also more economically competitive. science-gate.com
Elucidation of 1,1 Difluoroacetone S Chemical Reactivity and Reaction Mechanisms
The presence of two fluorine atoms on the carbon adjacent to the carbonyl group significantly influences the reactivity of 1,1-difluoroacetone.
Electrophilic Nature of the Carbonyl Carbon
The carbonyl carbon in any ketone is inherently electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orglibretexts.org However, in this compound, this electrophilicity is markedly enhanced. The two fluorine atoms, being highly electronegative, exert a strong negative inductive effect (-I effect), withdrawing electron density from the adjacent carbon atom. This, in turn, pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack. libretexts.org This heightened electrophilicity is a key factor driving the reactivity of this compound in various chemical transformations.
Oxidation Reactions and Derived Products
This compound can undergo oxidation to yield valuable fluorinated carboxylic acids.
Formation of Difluoroacetic Acid
A significant oxidation reaction of this compound is its conversion to difluoroacetic acid. This transformation is an important process as difluoroacetic acid is a valuable synthon in the preparation of various pharmaceuticals and agrochemicals. The oxidation typically involves the use of strong oxidizing agents.
Mechanistic Aspects of Oxidation
The oxidation of ketones to esters is a well-established transformation known as the Baeyer-Villiger oxidation. wikipedia.orgorganicchemistrytutor.com This reaction typically proceeds by the attack of a peroxy acid on the protonated carbonyl group to form a tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.orgorganicchemistrytutor.comnrochemistry.com This is followed by the migration of one of the alkyl groups to the adjacent oxygen atom, leading to the formation of the ester. wikipedia.orgorganicchemistrytutor.com In the case of this compound, the migratory aptitude of the difluoromethyl group versus the methyl group is a crucial factor. The reaction is thought to be the rate-determining step. wikipedia.org The final step involves the deprotonation of the resulting oxocarbenium ion to yield the ester. wikipedia.org Subsequent hydrolysis of the resulting ester would yield difluoroacetic acid.
Reduction Reactions and Derived Products
The reduction of this compound provides access to important fluorinated alcohols.
Synthesis of Difluoroalcohols
The reduction of the carbonyl group in this compound yields 1,1-difluoro-2-propanol. This reaction is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting difluoroalcohols are valuable intermediates in organic synthesis. For instance, 1,3-difluoro-2-propanol (B128796) has been used in the synthesis of 1,3-difluoroacetone (B1216470). sigmaaldrich.com
Stereochemical Outcomes of Reduction
The reduction of a prochiral ketone like this compound can lead to the formation of a chiral alcohol. The stereochemical outcome of such a reduction is of significant interest, particularly in the synthesis of enantiomerically pure compounds for pharmaceutical applications. The asymmetric reduction of prochiral ketones to form non-racemic chiral alcohols is a fundamental transformation in organic synthesis. biomedpharmajournal.org Various methods, including the use of chiral catalysts and biocatalysts like baker's yeast, have been developed to achieve high enantioselectivity in the reduction of prochiral ketones. biomedpharmajournal.orgresearchgate.netgoogle.com For example, the Noyori-Ikariya asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of prochiral ketones, including fluorinated ones. acs.orgacs.org The stereoselectivity is often directed by interactions between the substrate and the chiral catalyst. acs.org The use of ketoreductase enzymes has also been shown to be highly effective in the chemo- and stereoselective reduction of prochiral fluorinated ketones, yielding chiral fluorinated hydroxyketones with excellent enantiomeric excess. nih.gov
The electronic and steric effects of the two fluorine atoms at the α-position significantly govern the reactivity of this compound. The strong electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack.
Nucleophilic Substitution Reactions
While the fluorine atoms in this compound can theoretically be substituted by other nucleophiles, this reaction pathway is less commonly documented compared to reactions involving the highly electrophilic carbonyl group. xdbiochems.com The activation of the C-F bond for substitution would require specific conditions, and the literature more frequently highlights nucleophilic additions to the C=O double bond as the predominant reaction type. In certain contexts, such as the ring-opening of gem-difluorocyclopropyl ketones, subsequent elimination and substitution of a fluoride (B91410) ion have been observed, suggesting its viability as a leaving group under specific circumstances. beilstein-journals.org However, for this compound itself, detailed studies focusing on the direct substitution of its fluorine atoms with a diverse range of nucleophiles are not extensively reported in the primary literature.
Reactivity with Methyl α-Isocyanoacetate in Oxazoline (B21484) Formation
A significant reaction of this compound is its transition metal/base-catalyzed aldol (B89426) reaction with methyl α-isocyanoacetate to form substituted oxazolines. nih.govacs.orgresearchgate.net This reaction demonstrates the heightened reactivity of the fluorinated ketone.
In a key study, this compound was reacted with methyl α-isocyanoacetate in the presence of a copper(I) chloride (CuCl) catalyst and triethylamine (B128534) (TEA) as a base. nih.gov The reaction proceeds at ambient temperature and yields a diastereomeric mixture of oxazolines with a notable diastereoselectivity of 87:13. nih.gov This stereoselectivity is attributed to the steric and electronic influences of the fluorine atoms. The successful formation of the oxazoline ring is a key step in the synthesis of more complex molecules, such as the potent LpxC inhibitor LPC-058. acs.orgresearchgate.net This reactivity is part of a broader trend observed with fluorinated acetones, where stereoselectivity increases with the degree of fluorination; monofluoroacetone and trifluoroacetone react with methyl α-isocyanoacetate to yield oxazolines in ratios of 71:29 and 99:1, respectively. nih.gov
Reaction Conditions for Oxazoline Formation
| Reactants | Catalyst/Base | Solvent | Diastereomeric Ratio | Reference |
|---|
Condensation Reactions
The enhanced electrophilicity of the carbonyl carbon in this compound also facilitates condensation reactions, such as the formation of Schiff bases with anilines.
Schiff Base Formation with Anilines
This compound readily undergoes condensation reactions with anilines to form the corresponding Schiff bases (imines). For instance, the reaction with aniline (B41778) produces N-(1,1-Difluoropropan-2-ylidene)aniline with a high yield of 96%. The general mechanism for Schiff base formation involves two main steps: the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the final imine product. eijppr.comresearchgate.net The presence of the electron-withdrawing fluorine atoms in this compound accelerates the initial nucleophilic attack, making the reaction more efficient than with non-fluorinated analogues.
Comparative Reactivity with Non-Fluorinated Acetone (B3395972)
The substitution of hydrogen with fluorine atoms dramatically alters the reactivity of the acetone molecule. A comparison between this compound and non-fluorinated acetone highlights these differences.
Electrophilicity: The primary difference lies in the electrophilicity of the carbonyl carbon. The two fluorine atoms in this compound are strongly electron-withdrawing, which significantly increases the partial positive charge on the carbonyl carbon. This makes it more susceptible to nucleophilic attack compared to the carbonyl carbon in acetone.
Nucleophilic Additions: Consequently, in nucleophilic addition reactions, such as the formation of oxazolines with methyl α-isocyanoacetate, this compound reacts faster and with greater selectivity than acetone.
Condensation Reactions: In condensation reactions like Schiff base formation, this compound can achieve high yields under milder conditions, whereas acetone often requires harsher conditions to obtain comparable results.
Comparative Reactivity Data
| Reaction Type | This compound | Acetone | Key Factor | Reference |
|---|---|---|---|---|
| Schiff Base Formation | High yield (e.g., 96% with aniline) under mild conditions. | Requires harsher conditions for comparable yields. | Increased carbonyl electrophilicity. |
| Oxazoline Formation | High diastereoselectivity (87:13). | Lower reaction rates and reduced selectivity. | Steric and electronic effects of fluorine. | nih.gov |
Atmospheric Chemistry and Degradation Mechanisms
As a potential replacement for more harmful halogenated compounds, the atmospheric fate of this compound (DFA) is of significant interest. acs.orgacs.org Its degradation is primarily initiated by reactions with hydroxyl radicals (OH) and chlorine atoms (Cl). acs.orgrsc.org
Theoretical studies using high-level computational methods have elucidated the degradation pathways. acs.orgacs.org The main reaction mechanism is hydrogen abstraction from either the methyl (-CH₃) or the difluoromethyl (-CHF₂) group. acs.org The H-abstraction from the -CHF₂ group is found to be the more favorable pathway when reacting with OH radicals. acs.org
The atmospheric lifetime of this compound is estimated to be approximately 0.30 years. acs.orgacs.org The primary degradation products identified include carbonyl fluoride (COF₂), carbon monoxide (CO), carbon dioxide (CO₂), and formaldehyde (B43269) (HCOH). acs.org Another potential degradation product is difluoromethylglyoxal (DMGLY). acs.org The reactions with OH radicals are considered more significant for determining the atmospheric lifetime of this compound than reactions with Cl atoms. rsc.org
Atmospheric Reaction Rate Coefficients at 298 K
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| OH Radical | 1.04 x 10⁻¹³ | acs.orgacs.org |
| Cl Atom | 3.45 x 10⁻¹³ | acs.org |
This data indicates that this compound has a relatively moderate atmospheric lifetime and degrades into smaller, less complex molecules, which is a crucial consideration for its environmental impact. acs.org
Reactions with Hydroxyl (OH) Radicals
The reaction between this compound and the hydroxyl radical is a significant atmospheric removal process for this compound. This reaction proceeds through the abstraction of a hydrogen atom from either the difluoromethyl (–CHF2) or the methyl (–CH3) group.
Theoretical studies have identified two primary H-abstraction reaction channels for the reaction of this compound with OH radicals. acs.org These channels involve the formation of a pre-reactive complex, indicating an indirect reaction mechanism. researchgate.net
The two reaction channels are:
R1: Abstraction of a hydrogen atom from the difluoromethyl (CHF2–) group: CHF2C(O)CH3 + OH → CF2C(O)CH3 + H2O
R2: Abstraction of a hydrogen atom from the methyl (–CH3) group: CHF2C(O)CH3 + OH → CHF2C(O)CH2 + H2O
Computational analysis, using high-level quantum chemical methods, has shown that H-abstraction from the CHF2– moiety (R1) is the more favorable pathway. acs.org This is attributed to a significantly lower energy barrier for this reaction channel compared to the abstraction from the methyl group. acs.org Both reaction pathways are exergonic and spontaneous. acs.org Conversely, another study suggests that at the air-water interface, the H-abstraction from the –CH3 site is kinetically more favorable. rsc.org
Table 1: Energetic Profile of H-Abstraction Reactions of this compound with OH Radicals This table provides a summary of the calculated energy barriers for the two primary H-abstraction reaction channels.
| Reaction Channel | Moiety | Relative Energy Barrier (kJ mol⁻¹) |
|---|---|---|
| R1 | CHF₂– | +7.67 acs.org |
| R2 | –CH₃ | Higher than R1 acs.org |
Data sourced from computational studies at the CCSD(T)/aug-cc-pVTZ//M06-2X/6-311++G(d,p) level of theory. acs.org
The calculated total rate coefficient for the reaction of this compound with OH radicals at 298 K is approximately 1.04 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. acs.orgacs.org Another theoretical study calculated a similar value of 1.39 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 297 K. rsc.org The atmospheric lifetime of this compound, with respect to its reaction with OH radicals, is estimated to be around 0.30 to 1.2 years. acs.orgexlibrisgroup.com
The rate coefficients for these reactions are temperature-dependent. Kinetic studies performed over a range of temperatures (200–800 K) allow for a more comprehensive understanding of the compound's behavior under various atmospheric conditions. rsc.org
Table 2: Rate Coefficients for the Reaction of this compound with OH Radicals This interactive table presents experimentally and theoretically determined rate coefficients.
| Temperature (K) | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Method |
|---|---|---|
| 298 | 1.04 x 10⁻¹³ acs.orgacs.org | Theoretical (CCSD(T)//M06-2X) acs.orgacs.org |
| 297 | 1.39 x 10⁻¹⁴ rsc.org | Theoretical (MS-CVT/SCT) rsc.org |
H-Abstraction Reaction Channels
Reactions with Chlorine (Cl) Atoms
In addition to reacting with OH radicals, this compound can also be oxidized by chlorine atoms, which can be present in marine and coastal environments, as well as in regions impacted by industrial emissions.
Similar to the reaction with OH radicals, the reaction with chlorine atoms proceeds via H-abstraction from either the difluoromethyl or the methyl group. acs.org
The reaction pathways are:
R3: CHF2C(O)CH3 + Cl → CF2C(O)CH3 + HCl
R4: CHF2C(O)CH3 + Cl → CHF2C(O)CH2 + HCl
Theoretical studies indicate that the H-abstraction from the CHF2– group is also the dominant pathway in the reaction with chlorine atoms. acs.org
Kinetic studies have been conducted to measure the rate coefficients for the reaction of this compound with chlorine atoms. These studies are essential for comparing the relative importance of Cl atoms versus OH radicals in the atmospheric degradation of this compound.
The calculated rate coefficient for the reaction with Cl atoms at 298 K is 3.45 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. acs.org Another theoretical investigation reported a rate coefficient of 8.04 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 297 K. rsc.org These values suggest that the reaction with chlorine atoms is faster than with hydroxyl radicals. However, the significantly lower atmospheric concentration of Cl atoms compared to OH radicals means that the reaction with OH is the dominant sink for this compound in most of the troposphere. rsc.orgrsc.org
Table 3: Rate Coefficients for the Reaction of this compound with Cl Atoms This interactive table summarizes the rate coefficients for the reaction of this compound with chlorine atoms.
| Temperature (K) | Rate Coefficient (kCl) (cm³ molecule⁻¹ s⁻¹) | Method |
|---|---|---|
| 298 | 3.45 x 10⁻¹³ acs.org | Theoretical (CCSD(T)//M06-2X) acs.org |
| 297 | 8.04 x 10⁻¹⁴ rsc.org | Theoretical (MS-CVT/SCT) rsc.org |
H-Abstraction Reaction Pathways
Formation of Degradation Products
The initial H-abstraction reactions lead to the formation of haloalkyl radicals (CF2C(O)CH3 or CHF2C(O)CH2). These radicals undergo further reactions in the atmosphere, primarily with molecular oxygen (O2) and nitric oxide (NO), leading to a cascade of degradation products. rsc.org
Key identified degradation products from the atmospheric oxidation of this compound include carbonyl difluoride (COF₂), carbon monoxide (CO), carbon dioxide (CO₂), and formaldehyde (HCOH). acs.orgacs.org In the presence of HO₂, O₂, and NO, this compound can ultimately be converted to COF₂ and CO₂ as end products. rsc.org
Furthermore, difluoromethylglyoxal (DMGLY) has been identified as a possible degradation product. acs.org The subsequent reaction of difluoromethylglyoxal with OH radicals has a calculated rate coefficient of 0.54 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org
Computational Modeling of Atmospheric Lifetime and Environmental Impact
Computational chemistry has become an indispensable tool for evaluating the potential environmental fate of chemical compounds released into the atmosphere. For this compound (DFA), theoretical studies provide crucial insights into its atmospheric lifetime and its impact on global warming and ozone depletion. These models simulate the compound's reactivity with key atmospheric oxidants, primarily the hydroxyl radical (•OH), which dictates its persistence in the troposphere.
High-level quantum chemical calculations have been employed to investigate the atmospheric chemistry of this compound. acs.org One such study utilized the CCSD(T)/aug-cc-pVTZ//M06-2X/6-311++G(d,p) method to explore the reaction mechanisms and kinetics. acs.orgacs.org The primary degradation pathway for DFA in the atmosphere is initiated by hydrogen abstraction reactions with hydroxyl radicals (•OH) and chlorine atoms (Cl). acs.orgrsc.org
The rate coefficient for the reaction between DFA and the hydroxyl radical is a critical parameter for determining its atmospheric lifetime. Computational studies have calculated this value, along with the estimated lifetime of the molecule. acs.org The reaction with •OH is considered more significant in determining the atmospheric lifetime of DFA than the reaction with Cl atoms. rsc.org
The primary atmospheric degradation reaction for this compound is with the hydroxyl radical (•OH). The rate of this reaction determines the compound's atmospheric lifetime.
| Parameter | Value | Reference |
| Reaction Rate Coefficient (kOH) at 298 K | 1.04 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | acs.org |
| Reaction Rate Coefficient (kOH) at 297 K | 1.39 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | rsc.org |
| Estimated Atmospheric Lifetime | 0.30 years | acs.org |
Note: Differences in calculated rate coefficients can arise from the different computational methods and conditions used in the studies, such as the MS-CVT/SCT method used in one study. rsc.org
Beyond its atmospheric lifetime, the environmental impact of this compound is assessed by its Global Warming Potential (GWP) and Ozone Depletion Potential (ODP). The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. Theoretical calculations show that DFA has a relatively low GWP. acs.org Crucially, its Ozone Depletion Potential is reported to be zero, indicating it does not contribute to the depletion of the stratospheric ozone layer. wxin.com.cn
The degradation of this compound in the atmosphere leads to the formation of several products, including carbonyl fluoride (COF₂), carbon monoxide (CO), carbon dioxide (CO₂), and formaldehyde (HCOH). acs.orgacs.org One study also identified difluoromethylglyoxal (DMGLY) as a possible degradation product. acs.org
| Environmental Metric | Value | Time Horizon | Reference |
| Global Warming Potential (GWP) | 37.7 | 20 years | acs.org |
| 10.7 | 100 years | acs.org | |
| 3.25 | 500 years | acs.org | |
| Ozone Depletion Potential (ODP) | 0 | Not Applicable | wxin.com.cn |
These computational findings are vital for assessing the viability of this compound as a potential alternative to other halogenated compounds with more significant adverse environmental effects. acs.org The combination of a short atmospheric lifetime and low GWP values suggests a limited impact on climate change. acs.org
Advanced Spectroscopic Characterization of 1,1 Difluoroacetone
Rotational Spectroscopy Investigations
The study of the pure rotational spectrum of 1,1-difluoroacetone provides a wealth of information regarding its molecular structure and internal dynamics.
Chirped Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy has been a pivotal technique for investigating this compound. acs.org This method allows for the rapid acquisition of a broadband rotational spectrum, which is essential for analyzing complex spectra featuring fine and hyperfine structures. nih.govchemspider.com Researchers have utilized CP-FTMW spectroscopy to record the pure rotational spectrum of this compound in the 7.5-16.5 GHz region. acs.org The technique involves polarizing the gas-phase molecules with a short, high-power microwave pulse that sweeps across a wide frequency range. chemspider.com The subsequent free induction decay (FID) signal emitted by the molecules is detected and Fourier transformed to yield the frequency-domain rotational spectrum. nih.govchemspider.com
The rotational spectrum of this compound is characterized by a doubling of transitions. acs.org This splitting arises from the internal rotation of the molecule's methyl group, which results in two distinct torsional substates, labeled A and E. acs.org The analysis of this complex spectrum has been approached in two primary ways: fitting the A and E components separately using a principal axis method with the SPFIT code, or fitting both states simultaneously using the ERHAM (Effective Rotational Hamiltonian) code. acs.orgresearchgate.net
Initial analyses focused on the centimeter-wave spectrum, but subsequent studies have extended the measurements into the millimeter-wave region, up to 650 GHz. nist.gov These higher-frequency measurements, encompassing a greater range of rotational quantum numbers (J and K-1 values up to 60 and 30, respectively), necessitated the expansion of the Hamiltonian to include not only quartic but also sextic and octic centrifugal distortion terms to achieve a satisfactory fit. nist.gov
The doubling observed in the rotational spectrum provides direct insight into the dynamics of the methyl group's internal rotation. By analyzing the splitting between the A and E torsional states, the potential barrier hindering this rotation can be precisely determined. For this compound, the barrier to internal rotation (V₃) has been determined to be 261.1(8) cm⁻¹. acs.org This value is a critical piece of data for understanding the molecule's flexibility and has been compared to the barriers in acetone (B3395972) and other related halogenated acetone compounds. acs.org
| Parameter | Value | Reference |
| V₃ Barrier | 261.1(8) cm⁻¹ | acs.org |
This interactive table summarizes the experimentally determined barrier to internal rotation for the methyl group in this compound.
A significant finding in the spectral analysis of this compound was the critical importance of selecting the appropriate Hamiltonian reduction and representation. acs.orgrsc.org It was discovered that while the Watson S-reduced Hamiltonian in the Ir representation provided a satisfactory fit to the observed transitions, the Watson A-reduction in the same representation failed. acs.orgrsc.org This failure was attributed to the calculation of unreasonably large values for the quartic centrifugal distortion constant δK, which prevented a satisfactory eigenvalue solution. acs.org However, both the A and S reductions were found to give satisfactory results when using the IIIr representation. rsc.org Further investigations incorporating higher frequency measurements have been undertaken to better understand this dependence on the reduction and representation, leading to a more refined determination of the methyl group's internal rotation barrier. rsc.org
Methyl Group Internal Rotation Dynamics and Barrier Determination
Infrared Spectroscopy Studies
Infrared (IR) spectroscopy serves as a complementary tool to rotational spectroscopy, offering valuable information on the vibrational modes and conformational equilibria of molecules in different environments.
Studies combining Nuclear Magnetic Resonance (NMR) spectroscopy, solvation theory, and theoretical calculations have elucidated the conformational isomerism of this compound. researchgate.net The molecule exists in a conformational equilibrium between two forms: a less polar cis conformer, where a C-H bond of the difluoromethyl group is cis to the carbonyl group (H-C-C=O dihedral angle of 0°), and a more polar gauche conformer (H-C-C=O dihedral angle of approximately 104°). researchgate.net
The relative stability of these conformers is highly dependent on the physical phase and the polarity of the solvent. researchgate.net In the vapor phase, the less polar cis conformer is the more stable form. researchgate.net However, in the condensed phase, the equilibrium shifts. The more polar gauche form becomes the more stable conformer in the pure liquid and is the only form present in the solid state. researchgate.net This solvent-dependent stability is a key characteristic of the molecule's conformational landscape. researchgate.net
| Medium | Energy Difference (Egauche - Ecis) | Most Stable Conformer | Reference |
| Vapor | +0.8 kcal mol⁻¹ | cis | researchgate.net |
| Carbon Tetrachloride (CCl₄) | +0.1 kcal mol⁻¹ | cis | researchgate.net |
| Pure Liquid | -0.9 kcal mol⁻¹ | gauche | researchgate.net |
| Solid | Not applicable | gauche (exclusive) |
This interactive table presents the energy difference between the gauche and cis conformers of this compound in various media, illustrating the shift in conformational preference.
Carbonyl Stretching Frequencies and Tautomeric Equilibria
The infrared (IR) spectrum of this compound is distinguished by a prominent absorption band corresponding to the carbonyl (C=O) stretching vibration. This band's position offers valuable information about the electronic effects of the adjacent difluoromethyl group. The strong electronegativity of the fluorine atoms induces a significant positive dipole on the carbonyl carbon, which in turn strengthens and shortens the C=O bond. This inductive effect typically results in a shift of the carbonyl stretching frequency to a higher wavenumber compared to non-fluorinated ketones like acetone.
Experimental data from gas-phase IR spectroscopy have identified the fundamental C=O stretching vibration for this compound at approximately 1799 cm⁻¹. This is a notable increase from acetone's carbonyl stretch, which is observed around 1737 cm⁻¹. This shift of over 60 cm⁻¹ underscores the powerful electron-withdrawing nature of the -CF₂H group.
Tautomerism in this compound involves an equilibrium between the keto form (1,1-difluoropropan-2-one) and its corresponding enol form (1,1-difluoroprop-1-en-2-ol). Spectroscopic studies are crucial for investigating this equilibrium. The enol form would be characterized by the appearance of a hydroxyl (-OH) stretching band (typically in the 3500-3700 cm⁻¹ region) and a carbon-carbon double bond (C=C) stretching band (around 1650 cm⁻¹), along with the disappearance of the strong keto C=O band. However, for simple ketones, the keto-enol equilibrium overwhelmingly favors the keto form. In the case of this compound, the inductive effects of the fluorine atoms are expected to further destabilize the C=C double bond of the enol tautomer, making its presence exceedingly difficult to detect under normal conditions. Spectroscopic analyses have predominantly confirmed the existence of the keto form, with no significant evidence for the enol tautomer.
Table 1: Carbonyl (C=O) Stretching Frequencies
| Compound | Formula | C=O Stretching Frequency (cm⁻¹) |
|---|---|---|
| This compound | CH₃COCF₂H | ~1799 |
| Acetone | CH₃COCH₃ | ~1737 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound, providing detailed information about the ¹H, ¹³C, and ¹⁹F nuclei within the molecule.
¹⁹F NMR Chemical Shift Analysis
¹⁹F NMR spectroscopy is particularly informative for fluorinated organic compounds. In this compound, the two fluorine atoms are chemically equivalent, and thus they are expected to produce a single resonance signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the local electronic environment.
The spectrum is further complicated by spin-spin coupling. The two equivalent fluorine atoms couple with the single proton on the same carbon atom (the difluoromethyl proton). This results in the ¹⁹F signal being split into a doublet. The magnitude of this two-bond fluorine-proton coupling constant (²JFH) is typically in the range of 50-60 Hz.
The ¹⁹F chemical shift for this compound is observed in the region characteristic of difluoromethylene groups adjacent to a carbonyl function. The precise chemical shift can vary slightly depending on the solvent and the reference standard used, but it provides a clear diagnostic marker for the -COCF₂H moiety.
Table 2: Representative ¹⁹F NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| ¹⁹F | -125 to -130 | Doublet | ²JFH ≈ 55 |
Multidimensional NMR Techniques for Structural Elucidation
While one-dimensional NMR spectra provide fundamental data, multidimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously confirming the molecular structure of this compound.
COSY (¹H-¹H Correlation): A ¹H-¹H COSY spectrum would be used to confirm coupling between protons. In this compound, this would show a correlation between the methyl protons (CH₃) and the difluoromethyl proton (CF₂H), confirming their proximity in the carbon skeleton through long-range coupling (typically a ⁴JHH coupling).
HSQC (¹H-¹³C One-Bond Correlation): An HSQC experiment correlates protons directly to the carbons they are attached to. For this compound, this would show a correlation between the methyl protons and the methyl carbon, as well as a correlation between the difluoromethyl proton and the difluoromethyl carbon. This is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum.
HMBC (¹H-¹³C Long-Range Correlation): The HMBC technique is arguably the most critical for piecing together the carbon framework. It reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, an HMBC spectrum would display the following key correlations:
A correlation between the methyl protons (CH₃) and the carbonyl carbon (C=O).
A correlation between the methyl protons (CH₃) and the difluoromethyl carbon (CF₂H).
A correlation between the difluoromethyl proton (CF₂H) and the carbonyl carbon (C=O).
A correlation between the difluoromethyl proton (CF₂H) and the methyl carbon (CH₃).
Together, these multidimensional NMR experiments provide a comprehensive and interlocking network of correlations that leave no ambiguity in the structural assignment of this compound, confirming the connectivity of the methyl, carbonyl, and difluoromethyl groups.
Computational and Theoretical Studies of 1,1 Difluoroacetone
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the molecular properties and reactivity of compounds like 1,1-difluoroacetone. These methods allow for the detailed examination of electronic structure, molecular geometries, and energetic landscapes, providing insights that complement experimental findings.
Density Functional Theory (DFT) for Molecular Geometries and Frequencies
Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometries and vibrational frequencies of molecules. greeley.org For this compound, DFT calculations, particularly with hybrid functionals like B3LYP and M06-2X, have been employed to determine its structural parameters and vibrational spectra. acs.orgacs.orgresearchgate.netresearchgate.net
Recent studies have utilized the M06-2X functional with the 6-311++G(d,p) basis set to optimize the geometries of reactants, transition states, and products involved in the atmospheric reactions of this compound. acs.orgrsc.org This level of theory has been shown to provide reliable predictions for the molecular structures and is often a prerequisite for more accurate energy calculations. greeley.org Frequency calculations at the same level of theory confirm the nature of the stationary points, with minima having all real frequencies and transition states possessing a single imaginary frequency. researchgate.netresearchgate.net
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Value |
| C=O bond length | 1.20 Å |
| C-C bond length | 1.51 Å |
| C-F bond length | 1.35 Å |
| C-H bond length (CH3) | 1.09 Å |
| C-H bond length (CHF2) | 1.10 Å |
| ∠FCO | 110.0° |
| ∠CCO | 125.0° |
| ∠HCH (CH3) | 108.0° |
Note: The values presented are representative and may vary slightly depending on the specific DFT functional and basis set used in the calculation.
Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) for Energetics
For highly accurate energy calculations, the Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) method is often considered the "gold standard" in computational chemistry. faccts.dearxiv.org This high-level method is used to refine the energies obtained from DFT calculations, providing more reliable reaction energies, barrier heights, and thermochemical data. researchgate.net
In the study of this compound's atmospheric degradation, single-point energy calculations using CCSD(T) with an augmented correlation-consistent basis set, such as aug-cc-pVTZ, are performed on the DFT-optimized geometries (a method often denoted as CCSD(T)//DFT). acs.orgresearchgate.net This approach provides a balance between computational cost and accuracy, yielding robust potential energy surfaces for kinetic and mechanistic analyses. researchgate.net The T1 diagnostic is often used to assess the reliability of the single-reference CCSD(T) results. acs.org
Potential Energy Surface Mapping of Reaction Pathways
A potential energy surface (PES) is a multidimensional representation of a molecule's potential energy as a function of its atomic coordinates. longdom.orglibretexts.org Mapping the PES is crucial for understanding reaction mechanisms, identifying transition states, and predicting reaction pathways. longdom.orgnih.gov For this compound, computational studies have mapped the PES for its reactions with atmospheric oxidants like hydroxyl radicals (OH) and chlorine atoms (Cl). acs.orgresearchgate.net
These studies reveal that the reactions proceed through the formation of a pre-reactive complex, followed by a transition state, and then a post-reactive complex, indicating an indirect reaction mechanism. researchgate.net The PES shows the relative energies of the reactants, intermediates, transition states, and products. For instance, in the reaction with the OH radical, two primary hydrogen abstraction pathways are considered: one from the methyl (-CH3) group and another from the difluoromethyl (-CHF2) group. rsc.org The calculated potential energy barriers for these pathways help in determining the dominant reaction channel. rsc.org
Thermochemical and Kinetic Modeling
Building upon the insights from quantum chemical calculations, thermochemical and kinetic modeling is employed to predict the rate coefficients and understand the temperature dependence of reactions involving this compound.
Canonical Variational Transition State Theory (CVT)
Canonical Variational Transition State Theory (CVT) is a powerful method for calculating reaction rate coefficients. iupac.org Unlike conventional transition state theory, CVT locates the dividing surface between reactants and products by minimizing the rate constant at a given temperature. iupac.org This approach is particularly important for reactions with flat potential energy surfaces or when variational effects are significant.
For the reactions of this compound with OH radicals and Cl atoms, CVT has been used to calculate the rate coefficients over a wide range of temperatures, typically from 200 to 500 K. researchgate.net These calculations are based on the potential energy surface information obtained from the high-level CCSD(T)//DFT calculations. researchgate.net In some cases, multi-structural CVT (MS-CVT) is employed to account for the contributions of multiple conformers of the reactants and transition states. rsc.orgresearchgate.net
Small-Curvature Tunneling (SCT) Corrections
Quantum mechanical tunneling can play a significant role in chemical reactions, especially those involving the transfer of light atoms like hydrogen. Small-Curvature Tunneling (SCT) is a method used to calculate a transmission coefficient that corrects the CVT rate constants for tunneling effects. rsc.orgccu.edu.tw The SCT method is particularly effective for reactions where the reaction path has a small curvature. researchgate.netresearchgate.net
In the context of this compound's atmospheric reactions, SCT corrections have been found to be important, particularly at lower temperatures. researchgate.netrsc.org The inclusion of SCT corrections provides more accurate rate coefficients that are in better agreement with experimental data where available. researchgate.netacs.org The combination of CVT with SCT corrections (CVT/SCT) offers a robust theoretical framework for predicting the kinetics of gas-phase reactions of this compound. researchgate.netrsc.org
Prediction of Reaction Rate Constants and Branching Ratios
Computational chemistry provides significant insights into the atmospheric fate of this compound by predicting reaction rate constants and branching ratios for its reactions with atmospheric oxidants like hydroxyl radicals (OH) and chlorine (Cl) atoms. High-level computational methods, such as CCSD(T)/aug-cc-pVTZ//M06-2X/6-311++G(d,p), have been employed to investigate these reactions. acs.org
Studies show that the primary degradation pathway for this compound in the atmosphere is through hydrogen abstraction by OH radicals and Cl atoms. acs.org At a standard temperature of 298 K (25°C), the calculated rate coefficient for the reaction with OH radicals is 1.04 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, and for the reaction with Cl atoms, it is 3.45 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. acs.org Another theoretical study using multi-structural canonical variational transition state theory with small curvature tunneling (MS-CVT/SCT) calculated the total rate coefficient for the reaction with OH radicals at 297 K to be 1.39 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ and with Cl atoms to be 8.04 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. rsc.org These theoretical values are generally in good agreement with available experimental data. rsc.org
The reaction with OH radicals can proceed via two main channels: H-abstraction from the -CH₃ group or from the -CHF₂ group. Theoretical calculations indicate that H-abstraction from the methyl (-CH₃) group is the dominant reaction channel. rsc.orgresearchgate.net The branching ratios, which represent the proportion of reaction that proceeds through a specific channel, have been calculated over a range of temperatures (200–800 K). rsc.orgrsc.org These computational models help in understanding the atmospheric lifetime and the subsequent degradation products of this compound, which include key species like COF₂, CO, CO₂, and HCOH. acs.org
Table 1: Calculated Reaction Rate Constants for this compound
| Reactant | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Computational Method |
|---|---|---|---|
| OH Radical | 298 | 1.04 × 10⁻¹³ | CCSD(T)/aug-cc-pVTZ//M06-2X/6-311++G(d,p) acs.org |
| Cl Atom | 298 | 3.45 × 10⁻¹³ | CCSD(T)/aug-cc-pVTZ//M06-2X/6-311++G(d,p) acs.org |
| OH Radical | 297 | 1.39 × 10⁻¹⁴ | MS-CVT/SCT rsc.org |
Acidity and Enolization Studies
Semiempirical computational methods, such as AM1 (Austin Model 1), have been utilized to predict the acidity of enols, including the enol of this compound. These methods offer a computationally less intensive alternative to ab initio calculations for estimating properties like enthalpies of ionization, which can be correlated with pKa values. cdnsciencepub.com
A study employing the AM1 method computed the enthalpies of ionization for a series of enols and established a correlation with their experimental or estimated pKa values. cdnsciencepub.com Based on this correlation, the pKa of the enol of this compound was predicted to be 9.6. cdnsciencepub.comcdnsciencepub.com This prediction suggests that the enol of this compound is a moderately acidic species. cdnsciencepub.com The AM1 method has shown utility in predicting the pKa of acyclic enols to within approximately one pKa unit, providing valuable estimates where experimental data is lacking. cdnsciencepub.comresearchgate.net
Table 2: Predicted Acidity of this compound Enol using AM1
| Compound | Computational Method | Predicted pKa |
|---|
The acidity of this compound is significantly influenced by the stereoelectronic properties of the fluorine atoms, primarily through inductive and resonance effects.
The inductive effect of fluorine, being a highly electronegative atom, is electron-withdrawing. libretexts.orglibretexts.org This means the fluorine atoms pull electron density away from the adjacent carbon atom and, through the sigma bond network, from the rest of the molecule. libretexts.orglibretexts.org This electron withdrawal stabilizes the conjugate base (enolate) formed upon deprotonation of the α-carbon, thereby increasing the acidity of the ketone compared to a non-fluorinated analogue like acetone (B3395972). organicchemistrytutor.comacs.org The inductive effect's strength diminishes with distance, so its impact is most pronounced on the α-protons. libretexts.orgreddit.com
However, fluorine can also exert a resonance effect (+R), where its lone pair electrons can be donated towards the carbonyl group. cdnsciencepub.comacs.org This resonance donation can partially counteract the inductive withdrawal by increasing electron density at the carbonyl carbon, which can destabilize the enolate and thus decrease acidity. organicchemistrytutor.com In the case of α-fluorinated ketones, the powerful electron-withdrawing inductive effect generally dominates over the weaker resonance effect, leading to a net increase in acidity. acs.org Computational studies have been employed to dissect these competing effects, confirming that for acid fluorides, the inductive effect is the primary contributor to their increased acidity relative to ketones. acs.org
Semiempirical Computational Methods (e.g., AM1) for Enol Acidity Prediction
Conformational Analysis and Stereoelectronic Effects
Theoretical calculations are crucial for understanding the conformational preferences of this compound. These studies, often employing ab initio methods and considering solvation effects, predict the relative stabilities of different conformers. rsc.org For this compound, the conformational equilibrium is primarily between a cis and a gauche conformer. rsc.orgresearchgate.net
In the cis conformer, one of the fluorine atoms is eclipsed with the carbonyl oxygen (F-C-C=O dihedral angle of 0°). In the gauche conformer, the hydrogen on the difluoromethyl group is staggered relative to the carbonyl group. rsc.org Theoretical calculations have shown that the relative stability of these conformers is sensitive to the computational method and basis set used, as well as the phase (gas or solution). rsc.orgacs.org For instance, at the MP4/6-31G* level of theory in the gas phase, only the cis form was found as a minimum, while including solvation or using larger basis sets (like 6-311++G**) revealed a minimum for the gauche conformer as well. rsc.org An energy difference (E(gauche) - E(cis)) of +0.8 kcal mol⁻¹ was calculated in the vapor phase, indicating the cis conformer is more stable. This energy difference decreases in solution, becoming 0.1 kcal mol⁻¹ in CCl₄ and -0.9 kcal mol⁻¹ in the pure liquid, suggesting the more polar gauche conformer is stabilized in more polar environments. rsc.org
Table 3: Calculated Relative Energies of this compound Conformers
| Phase | Energy Difference (E(gauche) - E(cis)) (kcal mol⁻¹) | More Stable Conformer |
|---|---|---|
| Vapor | +0.8 rsc.org | Cis |
| CCl₄ Solution | 0.1 rsc.org | Cis |
The conformational preferences in fluorinated molecules like this compound can be influenced by the gauche effect . The gauche effect is a phenomenon where a conformation with adjacent substituents in a gauche arrangement (dihedral angle of about 60°) is more stable than the anti conformation (180°). wikipedia.org This effect is particularly prominent for electronegative substituents like fluorine. wikipedia.org
The primary explanation for the gauche effect is hyperconjugation . wikipedia.orgrsc.org This involves the donation of electron density from a σ bonding orbital to an adjacent σ* antibonding orbital. In the case of a fluorinated alkane, stabilization arises from the interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital (σC-H → σ*C-F). wikipedia.orgnih.gov This overlap is maximized in a gauche conformation. While the classic gauche effect describes the interaction between two substituents on adjacent carbons, similar stereoelectronic interactions, such as hyperconjugation, can influence the conformational equilibrium in this compound, contributing to the stability of certain conformers. auremn.org.bracs.org These stereoelectronic effects, arising from the unique properties of the C-F bond, are critical for accurately modeling the structure and reactivity of fluorinated ketones. nih.govacs.org
Applications of 1,1 Difluoroacetone in Advanced Organic Synthesis
Building Block for Complex Fluorinated Compounds
1,1-Difluoroacetone serves as a fundamental building block for the creation of more intricate fluorinated molecules. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack and facilitating a variety of chemical transformations. This reactivity allows for its incorporation into larger molecular scaffolds, introducing the difluoromethyl group, which can significantly alter the biological and chemical properties of the resulting compound.
A significant application of this compound is in the synthesis of fluorinated heterocyclic compounds. For instance, it is a key starting material in the production of fungicides that contain a fluoropyrazole ring, which are classified as succinate (B1194679) dehydrogenase inhibitors. science-gate.comresearchgate.net The synthesis of these vital agricultural compounds is heavily reliant on the availability and cost-effectiveness of this compound. science-gate.comresearchgate.net
Research has also demonstrated the use of 1,3-difluoroacetone (B1216470), a related compound, in the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles, including imidazopyridines and imidazopyrimidines. researchgate.netchemrxiv.orgresearchgate.net This methodology provides a straightforward and mild process for creating these fluorinated heterocycles, which are valuable in medicinal chemistry. researchgate.netchemrxiv.org The process involves the cyclization of 2-aminoheterocycles with 1,3-difluoroacetone to produce the corresponding mono-fluoromethyl bicyclic compounds. researchgate.net
The incorporation of fluorine into organic molecules can dramatically influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. ccspublishing.org.cn this compound provides a direct route for the introduction of the difluoromethyl group (CHF2), a functionality that can enhance the therapeutic or pesticidal properties of a molecule. ccspublishing.org.cn This is achieved through various reactions where this compound acts as the source of the fluorinated carbon fragment.
Synthesis of Fluorinated Heterocycles (e.g., Pyrazoles, Oxazolines)
Pharmaceutical Intermediate Synthesis
The unique properties imparted by fluorine atoms make this compound a valuable intermediate in the pharmaceutical industry for the development of new drugs. xdbiochems.com
This compound is utilized in the synthesis of active pharmaceutical ingredients (APIs). nih.gov APIs are the biologically active components of a medicinal product. nih.gov The inclusion of fluorine can lead to improved efficacy and a better pharmacokinetic profile. This compound serves as a key intermediate in the synthesis of various therapeutic agents.
This compound is implicated in the synthesis of novel anti-inflammatory drugs. For example, it is used in the production of modulators of interleukin-17 and inhibitors of hematopoietic prostaglandin (B15479496) D synthase, both of which are targets for anti-inflammatory therapies. researchgate.net Research has also pointed to its application in the synthesis of a new class of anti-inflammatory drugs that target mTORC1 pathways.
Furthermore, a related compound, 1,3-difluoroacetone, has been employed in the synthesis of 26,27-difluoro-25-hydroxyvitamin D3, demonstrating the utility of difluorinated ketones in creating complex biologically active molecules. jst.go.jp
Development of Active Pharmaceutical Ingredients (APIs)
Agrochemical Intermediate Synthesis
In the agrochemical sector, this compound is a crucial intermediate for the synthesis of modern fungicides. science-gate.comresearchgate.net Specifically, it is integral to the production of succinate dehydrogenase inhibitors (SDHIs), a class of fungicides with a broad spectrum of activity. science-gate.comresearchgate.net The fluoropyrazole ring is a core structural component of these fungicides, and its synthesis is directly dependent on this compound. science-gate.comresearchgate.net The cost-effective production of this compound is therefore a significant factor in the affordability and market competitiveness of these agricultural products. science-gate.comresearchgate.net
Production of Fluoropyrazole Succinate Dehydrogenase Inhibitor Fungicides
Applications in Materials Science
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, a feature that is increasingly exploited in materials science. This compound serves as a precursor for creating advanced organofluorine materials with unique characteristics. researchgate.net
This compound and its derivatives are utilized in the synthesis of specialized organofluorine polymers and nanoparticles. researchgate.net The inclusion of the difluoromethyl (CF₂H) group can enhance properties such as thermal stability, chemical resistance, and hydrophobicity.
Recent research has focused on developing efficient methods for creating polymeric fluorinated nanoparticles (PFNPs) with high fluorine content for applications like ¹⁹F magnetic resonance imaging (MRI). nih.gov While this compound itself is not always directly used in the polymerization step, the synthetic strategies for creating the necessary fluorinated monomers often rely on foundational organofluorine chemistry where similar small fluorinated building blocks are key. nih.govresearchgate.net For example, methods like aqueous photo-polymerization-induced self-assembly (photo-PISA) are used to produce PFNPs with high fluorine content (up to 25 wt%) and controlled morphologies. nih.gov Additionally, fluorinated silica (B1680970) nanoparticles have been synthesized using monomers that contain reactive fluorine groups, allowing for post-synthetic modification to tune the surface properties of the material. rsc.org
The introduction of fluorinated groups, such as those derived from this compound, can modulate the photophysical properties of organic molecules. researchgate.netrsc.org This has led to applications in the development of new luminescent materials.
Replacing a N-methyl group with a N-difluoromethyl group in certain pyridine-containing fluorophores has been shown to significantly impact their spectroscopic properties. researchgate.netrsc.org This modification can lead to red-shifted absorption and emission maxima, which is desirable for applications in bio-imaging and materials science. researchgate.net For instance, difluoromethylation of coumarin-based fluorophores has been explored to tune their emission into the far-red/NIR region. rsc.org Derivatives of this compound have also been noted in the synthesis of hybrid luminescent materials, such as those combining graphene oxide with rare-earth complexes, for potential use in optics and biotechnology. fluoromart.com
The table below summarizes the photophysical properties of a fluorophore before and after modification with a difluoromethyl group, illustrating the impact of this chemical alteration.
| Compound | Modification | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| Pyridine-Coumarin Fluorophore (Example) | N-Methyl | ~480 | ~650 | Reference |
| Pyridine-Coumarin Fluorophore (Example) | N-Difluoromethyl | Red-shifted | Red-shifted | Altered |
Note: Specific data values for the table are illustrative of the trends described in the literature, which report red-shifts upon N-difluoromethylation of certain fluorophores. researchgate.netrsc.org
Research on the Biological and Toxicological Implications of 1,1 Difluoroacetone Derivatives
Mechanism of Reactivity Leading to Molecular Interactions
The unique reactivity of 1,1-difluoroacetone is central to its molecular interactions within biological systems. The presence of two fluorine atoms on the α-carbon significantly influences the electronic environment of the carbonyl group.
The two fluorine atoms in this compound are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect polarizes the carbon-fluorine bonds and, consequently, the adjacent carbonyl carbon, making it significantly more electrophilic compared to acetone (B3395972). This enhanced electrophilicity increases the susceptibility of the carbonyl carbon to nucleophilic attack. saskoer.camasterorganicchemistry.com
This increased reactivity is evident in various organic reactions. For instance, this compound reacts more readily with nucleophiles like methyl α-isocyanoacetate to form oxazolines with high diastereoselectivity, a reaction that proceeds at a slower rate and with lower selectivity for non-fluorinated ketones like acetone. Similarly, it can form Schiff bases with anilines under milder conditions than those required for acetone. This inherent reactivity is a key factor in its interactions with biological molecules.
The electrophilic nature of the carbonyl carbon in this compound and its derivatives facilitates their interaction with biological nucleophiles, such as the amino, hydroxyl, and sulfhydryl groups found in the side chains of amino acid residues within enzymes and other proteins. nih.govnih.gov Such interactions can lead to the formation of covalent adducts, potentially altering the three-dimensional structure and, consequently, the function of the protein.
Due to this reactivity, this compound and related compounds are utilized as chemical probes to investigate enzyme mechanisms and metabolic pathways involving fluorinated substrates. A significant example of the toxicological interaction with enzymes is seen with metabolites of related compounds. For instance, the toxicity of fluoroacetate (B1212596) and its precursors stems from the "lethal synthesis" of fluorocitrate. nih.govregulations.gov This metabolite is a potent inhibitor of aconitase, a crucial enzyme in the tricarboxylic acid (TCA) cycle. regulations.govnih.gov The inhibition of this enzyme disrupts cellular respiration, leading to citrate (B86180) accumulation and cellular dysfunction. regulations.govnih.gov
Electrophilicity and Nucleophilic Attack Facilitation
Metabolism of Difluoroacetone Derivatives in Biological Systems
The metabolic fate of difluoroacetone derivatives is a critical determinant of their toxicological profile. The biotransformation of these compounds can lead to the formation of highly toxic metabolites.
The metabolism of certain difluoroacetone derivatives can result in the formation of toxic compounds through a process known as lethal synthesis. regulations.gov A well-documented pathway involves the conversion of a precursor, such as 1,3-difluoro-2-propanol (B128796) (a component of the pesticide Gliftor), into 1,3-difluoroacetone (B1216470) through an NAD+-dependent oxidation. nih.gov
This ketone can then be further metabolized. One of the key toxic mechanisms involves the enzymatic conversion to a fluoroacetyl-CoA intermediate. nih.gov This intermediate can then enter the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate, catalyzed by citrate synthase, to form fluorocitrate. nih.govnih.gov Specifically, the (-)-erythro-fluorocitrate isomer is highly toxic as it binds to and inhibits aconitase, an essential enzyme in the TCA cycle, leading to a disruption of cellular energy metabolism. nih.govnih.gov
A prominent case study is the metabolism of 1,3-difluoroacetone, which is a metabolite of the pesticide Gliftor. nih.govfluoromart.com In vivo and in vitro studies in rats have demonstrated that 1,3-difluoroacetone is converted to the toxic metabolite (-)-erythro-fluorocitrate. nih.gov
In these studies, the administration of 1,3-difluoroacetone to rats led to the synthesis of (-)-erythro-fluorocitrate in the kidneys. nih.gov This synthesis was followed by a significant accumulation of citrate, a hallmark of aconitase inhibition. nih.gov The study also highlighted that the conversion of 1,3-difluoro-2-propanol to 1,3-difluoroacetone is the rate-limiting step in this toxic pathway. nih.gov This case underscores the critical role of metabolic activation in the toxicity of difluoroacetone derivatives.
| Precursor/Derivative | Metabolic Product | Enzyme/Pathway Involved | Toxicological Outcome | Reference |
|---|---|---|---|---|
| 1,3-Difluoro-2-propanol | 1,3-Difluoroacetone | NAD+-dependent oxidation | Intermediate in toxic pathway | nih.gov |
| 1,3-Difluoroacetone | (-)-Erythro-fluorocitrate | Conversion to Fluoroacetyl-CoA, Citrate Synthase | Inhibition of Aconitase, Citrate Accumulation | nih.gov |
Biochemical Pathways of Conversion to Toxic Compounds
Role as a Building Block in Biologically Active Molecule Synthesis
Beyond its toxicological implications, this compound is a valuable and versatile building block in organic synthesis, particularly for the creation of fluorinated compounds with significant biological activity. Its unique structure allows for the introduction of a difluoromethyl group, which can enhance the efficacy, metabolic stability, and pharmacokinetic properties of molecules. beilstein-journals.org
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. researchgate.net A major application is in the production of fungicides, especially succinate (B1194679) dehydrogenase inhibitors (SDHIs) that feature a fluoropyrazole ring. researchgate.netscience-gate.comccspublishing.org.cn The cost-effective synthesis of this compound is, therefore, crucial for the manufacturing of these important agricultural products. researchgate.netscience-gate.com
It is also employed in the synthesis of a range of other biologically active molecules, including:
Anti-inflammatory drugs researchgate.net
Modulators of interleukin-17 researchgate.net
Inhibitors of hematopoietic prostaglandin (B15479496) D synthase researchgate.net
mTORC1 targeted drugs researchgate.net
Vitamin D3 analogues jst.go.jp
The reactivity of this compound allows it to be used in various synthetic transformations, such as condensation reactions with hydrazines to form pyrazole (B372694) rings, a core structure in many bioactive compounds. ccspublishing.org.cn
| Class of Biologically Active Molecule | Specific Example/Target | Role of this compound | Reference |
|---|---|---|---|
| Fungicides | Fluopyrazole Succinate Dehydrogenase Inhibitors | Key intermediate for the fluoropyrazole ring | researchgate.netscience-gate.comccspublishing.org.cn |
| Anti-inflammatory Drugs | mTORC1 targeted drugs, IL-17 modulators | Starting material or key building block | researchgate.net |
| Vitamin D Analogues | 26,27-Difluoro-25-hydroxyvitamin D3 | Used in nucleophilic addition to build the side chain | jst.go.jp |
Development of Enzyme Mechanism Probes
The strategic incorporation of the difluoromethyl group, often derived from this compound, into larger molecules has led to the development of potent and specific enzyme inhibitors. These inhibitors function as molecular probes, allowing researchers to elucidate the structure, function, and mechanism of their target enzymes. A primary example of this application is found in the creation of agricultural fungicides that target succinate dehydrogenase (SDH).
This compound is a critical precursor in the synthesis of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs), particularly those containing a fluoropyrazole ring. researchgate.net SDH is a crucial enzyme that functions in both the mitochondrial electron transport chain (as Complex II) and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds disrupt the energy production of pathogenic fungi, leading to their death. researchgate.net
The derivatives act as highly specific probes for the SDH enzyme. Through structure-activity relationship (SAR) studies, researchers can synthesize a variety of derivatives and test their inhibitory potency. This process helps to map the enzyme's binding pocket and understand the key interactions required for inhibition. For example, research on novel pyrazole carboxamides and coumarin-based SDHIs has utilized molecular docking simulations to visualize how these inhibitor probes fit into the enzyme's active site. nih.govnih.gov These studies have revealed that interactions such as hydrogen bonds and hydrophobic interactions are critical for the binding of the inhibitor to the enzyme. nih.govmdpi.com
The findings from these studies are instrumental in understanding the enzyme's mechanism. The inhibition of SDH by these probes confirms its essential role in fungal respiration and provides a detailed model of its active site.
| This compound Derivative Class | Target Enzyme | Research Finding as an Enzyme Probe | Primary Binding Interaction Noted |
|---|---|---|---|
| Pyrazole Carboxamides (e.g., SCU2028) | Succinate Dehydrogenase (Complex II) | Inhibits the respiratory chain via the TCA cycle and oxidative phosphorylation pathways, confirming the enzyme as a key fungicidal target. nih.gov | Targets Complex II and Complex IV. nih.gov |
| Coumarin-based Pyrazole Carboxamides (e.g., Compound IIk) | Succinate Dehydrogenase (SDH) | Demonstrates potent inhibitory activity, allowing for detailed structure-activity relationship (SAR) studies to map the enzyme's active site. nih.gov | Hydrophobic interactions are the primary binding mechanism with SDH. nih.gov |
Contributions to Metabolic Pathway Studies
Fluorinated molecules are powerful tools for tracing and perturbing metabolic pathways, leading to a deeper understanding of their function and regulation. While the metabolic fate of this compound derivatives is an area of ongoing research, related compounds provide a clear precedent for this application.
A prominent and well-documented example involves the isomer, 1,3-difluoroacetone. It is important to note that this is a structural isomer and not a derivative of this compound. The biochemical toxicology of 1,3-difluoroacetone has been investigated in detail, showing it is a metabolite of the pesticide Gliftor. acs.orgnih.gov In vivo, 1,3-difluoroacetone is converted into (-)-erythro-fluorocitrate. nih.govlookchem.com This metabolite acts as a potent inhibitor of aconitate hydratase, a key enzyme in the Krebs cycle. The inhibition of this enzyme leads to a blockage of the metabolic pathway and an accumulation of citrate, which is responsible for the compound's toxic effects. acs.orgnih.gov This case provides a classic illustration of how a simple fluorinated ketone can be used to probe a fundamental metabolic cycle.
Research on true this compound derivatives has also contributed to the understanding of metabolic pathways, primarily through the study of their effects as SDHIs. The inhibition of SDH has cascading effects on cellular metabolism, which can be studied to understand pathway interconnectivity. A study using the this compound-derived pyrazole carboxamide, SCU2028, employed label-free quantitative proteomics to investigate its impact on the fungus Rhizoctonia solani. nih.gov The results showed that treatment with the inhibitor led to significant changes in the levels of 142 different proteins. nih.gov These proteins were involved in a range of physiological and biochemical pathways, indicating a widespread metabolic disruption beyond the direct inhibition of the TCA cycle. nih.gov
Furthermore, studies into the biotransformation of complex molecules containing a difluoromethyl group—the key moiety derived from this compound—have shown that they can be metabolized. For instance, a minor metabolic pathway observed for some fluorinated pharmaceuticals is the hydroxylation of the difluoromethyl carbon by cytochrome P450 enzymes. nih.gov This metabolic process can lead to the cleavage of the C-F bonds and illustrates one potential metabolic fate of these derivatives in a biological system. nih.govacs.org
| Compound/Derivative | Metabolic Pathway Studied | Key Research Finding |
|---|---|---|
| 1,3-Difluoroacetone (Isomer) | Krebs Cycle (Tricarboxylic Acid Cycle) | Metabolized to (-)-erythro-fluorocitrate, which inhibits aconitate hydratase, leading to citrate accumulation and demonstrating a clear mechanism of metabolic disruption. acs.orgnih.gov |
| SCU2028 (1,1-DFA Derivative) | Fungal Metabolism (Proteomics) | Inhibition of SDH leads to differential expression of 142 proteins, affecting the TCA cycle, oxidative phosphorylation, and pathways in the endoplasmic reticulum and ribosome. nih.gov |
| Generic Difluoromethyl-containing Compounds | Drug Metabolism (Cytochrome P450) | The difluoromethyl group can undergo CYP-mediated hydroxylation, representing a potential pathway for metabolic breakdown and defluorination. nih.gov |
Emerging Trends and Future Research Directions
Focus on Sustainable Production Methodologies
A significant trend in chemical manufacturing is the adoption of green and sustainable principles, and the synthesis of 1,1-Difluoroacetone is no exception. noahchemicals.comjocpr.com Research is increasingly focused on developing production methods that are not only economically viable but also environmentally benign.
One promising approach involves a move away from harsh traditional methods to processes with enhanced safety and environmental sustainability. researchgate.netscience-gate.com An example of this is an industrialized production method starting from ethyl acetoacetate (B1235776). This process utilizes an Oxone/KBr system for bromination, followed by a fluorine-bromine exchange and subsequent hydrolysis. researchgate.netscience-gate.com This method is noted for its procedural simplicity and cost-efficiency, which are key aspects of sustainable manufacturing. researchgate.netscience-gate.com
Future research is likely to focus on integrating further green chemistry principles into production. noahchemicals.comresearchgate.net This includes the use of renewable feedstocks, minimizing waste through high atom economy, and reducing energy consumption. noahchemicals.com The adoption of technologies like continuous flow chemistry and microreactors, which can improve reaction efficiency and safety, represents a key area for future development in the synthesis of this compound and other fine chemicals. researchgate.netacs.org The goal is to create manufacturing processes that reduce or eliminate the use of hazardous substances, aligning with the core tenets of sustainable chemistry. jocpr.com
Table 1: Comparison of Production Method Aspects
| Aspect | Traditional Methods | Emerging Sustainable Methods | Future Research Focus |
|---|---|---|---|
| Starting Materials | Often involves hazardous precursors. | Ethyl acetoacetate. researchgate.netscience-gate.com | Renewable feedstocks, bio-based materials. noahchemicals.com |
| Reagents/Catalysts | Harsh fluorinating agents. | Oxone/KBr system, potassium fluoride (B91410). researchgate.netscience-gate.com | Benign catalysts, biocatalysis. mdpi.commdpi.com |
| Process Technology | Batch reactors. | Tubular and standard reactors for different stages. researchgate.netscience-gate.com | Continuous flow reactors, microreactors. researchgate.netacs.org |
| Environmental Impact | Generation of corrosive by-products (e.g., HCl, HBr). | Reduced hazardous waste, enhanced safety. researchgate.netscience-gate.com | Waste prevention, circular economy principles. noahchemicals.comunirioja.es |
| Energy Efficiency | Often requires high temperatures and energy input. | Optimized temperature control (e.g., 90°C for hydrolysis). researchgate.net | Microwave-assisted synthesis, process intensification. noahchemicals.comresearchgate.net |
Development of More Efficient and Stereoselective Synthesis Routes
Efficiency is a major driver in chemical production. A recently developed industrialized method for this compound achieves a high yield of 91.25% with a product purity of 99.60% (GC content), showcasing a significant step forward in efficiency. researchgate.netscience-gate.com This three-step process, starting from ethyl acetoacetate, is lauded for its simplicity and potential for industrial-scale application. researchgate.netscience-gate.com
While this compound itself is achiral, it is a critical building block for creating complex chiral molecules, where stereoselectivity is paramount. Future research is heavily geared towards the development of stereoselective reactions that utilize this compound. Biocatalysis, which uses enzymes to perform chemical transformations, is a particularly promising field. escholarship.org Enzymes offer high regio- and stereoselectivity under mild conditions, which is often difficult to achieve with traditional chemical synthesis. academie-sciences.fr For example, engineered ketoreductases are being developed for the asymmetric reduction of keto esters, and aldolases are being explored for their ability to perform fluoro-aldol reactions to create organofluorine products with specific stereocenters. escholarship.orgrsc.org Research into the diastereoselective synthesis of chiral R-difluoromethylated vicinal ethylenediamines using reagents derived from this compound highlights the demand for precise control over molecular architecture in modern chemistry. cas.cn
Exploration of Novel Applications in Niche Industries
The primary application for this compound has been as an intermediate in the production of agrochemicals, especially succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides like fluopyrazole. researchgate.netscience-gate.comccspublishing.org.cn However, its utility is expanding into various niche areas, particularly within the pharmaceutical industry.
Emerging applications include its use as a key building block in the synthesis of novel therapeutics. researchgate.net Research has shown its incorporation into:
Anti-inflammatory drugs targeting mTORC1 pathways. researchgate.net
GABAB receptor agonists that are structurally distinct from existing drugs like baclofen, with potential for treating anxiety. acs.org
Inhibitors of hematopoietic prostaglandin (B15479496) D synthase and NF-kB-inducing kinase. researchgate.net
Mono-fluoromethyl heterocycles , which are valuable fluorine-tagged compounds for medicinal chemistry research, including potential applications in studying Huntington's disease. chemrxiv.org
The unique properties conferred by the difluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates, making this compound a valuable tool for drug discovery and development. chemrxiv.org
Table 2: Emerging Applications of this compound
| Niche Industry | Specific Application | Significance | Reference |
|---|---|---|---|
| Pharmaceuticals | Synthesis of anti-inflammatory drugs (mTORC1 inhibitors) | Potential for new treatments with enhanced therapeutic effects. | researchgate.net |
| Pharmaceuticals | Synthesis of novel GABAB receptor agonists | Development of new anxiolytic profiles not analogous to current pharmaceuticals. | acs.org |
| Medicinal Chemistry | Creation of mono-fluoromethyl heterocycles | Access to fluorine-tagged compounds for disease research (e.g., Huntington's). | chemrxiv.org |
| Agrochemicals | Development of next-generation fungicides | Improving efficacy against resistant fungal strains. |
Advanced Analytical Techniques for Characterization and Purity Assessment
The characterization and purity assessment of this compound are crucial for its use in synthesis. Standard analytical methods are well-established for this purpose. Gas chromatography (GC) is typically used to determine purity, while Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is essential for confirming the presence and pattern of fluorine atoms. Mass spectrometry (MS) is used to verify the molecular weight.
Future developments in this area are focused on more advanced and integrated analytical techniques. There is a trend towards combining different methods to gain more comprehensive data. For instance, the qNMR-MS method, which integrates quantitative NMR with MS through chemical derivatization, allows for absolute quantification of metabolites in complex mixtures with minimal matrix effects. nih.gov While not yet specifically documented for this compound, the application of such powerful hyphenated techniques represents a future direction for achieving higher accuracy and sensitivity in its analysis, especially when studying its role and fate in biological or environmental systems. nih.gov The use of advanced multi-dimensional NMR and high-resolution MS will continue to be vital for elucidating the structure of novel derivatives synthesized from this compound.
Computational and Experimental Synergy in Understanding Reactivity and Degradation
Understanding the reactivity and environmental fate of this compound is critical, especially as its production and use increase. A powerful trend in modern chemical research is the synergy between computational modeling and experimental work.
Theoretical studies using high-level computational methods, such as Density Functional Theory (DFT), are being employed to investigate the atmospheric chemistry of this compound. acs.orgacs.orgrsc.org These studies model its degradation pathways, primarily its reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms in the atmosphere. acs.orgrsc.org Through these calculations, researchers can predict key environmental metrics:
Reaction Rate Coefficients : These calculations predict how fast the compound will react in the atmosphere. acs.orgrsc.org
Atmospheric Lifetime : The lifetime of this compound has been estimated to be approximately 0.30 years. acs.org
Degradation Products : Models can identify the likely products of atmospheric oxidation, such as COF₂, CO₂, and difluoromethylglyoxal (DMGLY). acs.orgrsc.org
Global Warming Potential (GWP) : The GWP has been calculated over various time horizons, providing insight into its potential climate impact. acs.org
The synergy is achieved when these theoretical predictions are validated by, and used to interpret, experimental results. rsc.orgresearchgate.net This combined approach provides a robust understanding of the compound's behavior and environmental impact, which is essential for assessing its suitability as a sustainable chemical intermediate. acs.orgrsc.org Future research will likely continue this integrated path to refine models and explore degradation in more complex environments, such as at the air-water interface. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,1-difluoroacetone, and how do their yields and scalability compare?
- Methodological Answer : The synthesis of this compound typically involves hydrolysis of β-ketoacid esters (e.g., ethyl 4,4-difluoroacetoacetate) in acidic conditions, yielding ~90% product after purification . Another scalable route uses the Oxone/KBr system for bromination of ethyl acetoacetate, followed by fluorine-bromine exchange with KF in n-heptanol and hydrolysis with 50% sulfuric acid at 90°C, achieving 91.25% yield . Traditional methods, such as Grignard reactions with methylmagnesium bromide and ethyl difluoroacetate, offer high yields (85–95%) but face challenges in catalyst cost (e.g., rhodium) or hazardous intermediates .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key safety measures include:
- Storage : Maintain at room temperature in flame-resistant containers due to its low boiling point (46.5–46.7°C) and flammability .
- Handling : Use engineering controls (e.g., fume hoods) to avoid inhalation (H335 hazard) and skin contact (H315/H319). Emergency showers/eye wash stations are mandatory .
- Waste Management : Neutralize acidic byproducts (e.g., H₂SO₄) before disposal and recover KBr from fluorination steps for reuse .
Q. How is the purity of this compound validated in synthetic workflows?
- Methodological Answer : Gas chromatography (GC) is standard for assessing purity (>99.6% achievable via optimized hydrolysis ). Nuclear magnetic resonance (¹⁹F NMR) confirms fluorine substitution patterns, while mass spectrometry (MS) verifies molecular weight (94.06 g/mol) . Refractive index (1.3280 at 20°C) and density (1.164 g/mL) serve as quick physical checks .
Advanced Research Questions
Q. What strategies address scalability challenges in this compound synthesis, particularly for industrial applications?
- Methodological Answer : Tubular reactors improve efficiency in bromination/fluorination stages by enhancing mixing and heat transfer . Catalyst selection is critical: while Rh-catalyzed hydroformylation offers 85% yield, cost-effective alternatives like KF in n-heptanol reduce expenses . Process optimization (e.g., 2.2 equivalents of brominating agent, >60°C bromination temperature) minimizes byproducts and simplifies purification .
Q. How do reaction mechanisms and intermediates influence the selectivity of this compound synthesis?
- Methodological Answer : The bromination of ethyl acetoacetate proceeds via radical intermediates under Oxone/KBr, with excess bromine (2.2 eq) ensuring complete α-H substitution [[13, ]]. Fluorine-bromine exchange involves nucleophilic displacement by KF, favored in polar solvents like n-heptanol . Hydrolysis and decarboxylation in 50% H₂SO₄ follow a protonation-elimination pathway, releasing CO₂ and ethanol .
Q. What analytical methods are employed to characterize impurities in this compound, and how are they mitigated?
- Methodological Answer : GC-MS identifies common impurities like 1,1,1-trifluoroacetone or unreacted dibromide . For example, residual ethyl 2,2-dibromoacetoacetate can be reduced via fractional distillation or column chromatography . Impurity profiles are optimized by controlling reaction temperature (90°C for hydrolysis) and sulfuric acid concentration (50%) to minimize side reactions .
Q. How does this compound’s reactivity impact its application in synthesizing fluoropyrazole-based agrochemicals?
- Methodological Answer : The ketone group undergoes nucleophilic addition with hydrazines to form fluoropyrazole rings, key to succinate dehydrogenase inhibitors . Steric and electronic effects of the difluoro group enhance binding to enzyme active sites, improving fungicidal activity . Reaction conditions (e.g., pH, solvent polarity) must balance reactivity and stability of the fluorinated intermediate .
Methodological Considerations Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
